
4-(benzalamino)-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), in a solvent like chloroform. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in an aqueous or organic solvent under mild to moderate temperatures.
Reduction: Conducted in an inert atmosphere, often at low temperatures to prevent side reactions.
Substitution: Carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the reaction conditions tailored to the specific nucleophile used.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 4-[(E)-benzylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of the triazole ring with benzylideneamino and pyridinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C14H11N5S |
|---|---|
分子量 |
281.34 g/mol |
IUPAC名 |
4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5S/c20-14-18-17-13(12-7-4-8-15-10-12)19(14)16-9-11-5-2-1-3-6-11/h1-10H,(H,18,20)/b16-9+ |
InChIキー |
XFMJRYRGRQJCRR-CXUHLZMHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
溶解性 |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
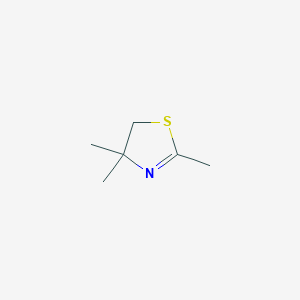
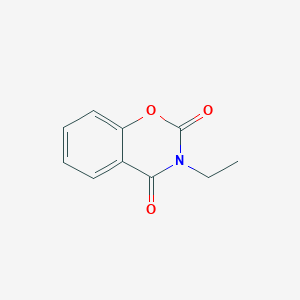


![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
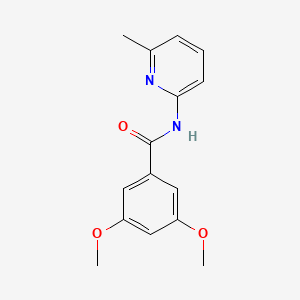
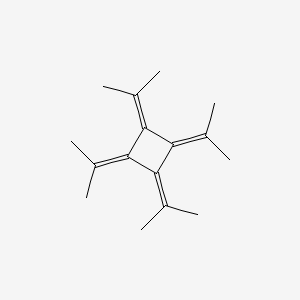
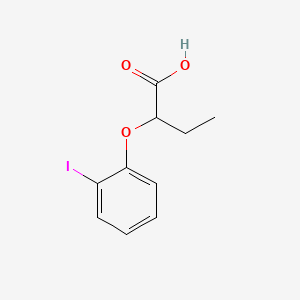

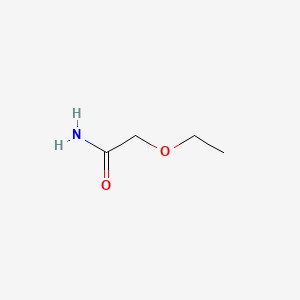
![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)
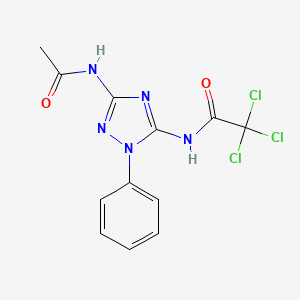
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
